Ranatuerin-1

Content Navigation

Product Name

Ranatuerin-1 is an antimicrobial peptide originally isolated from the skin of the bullfrog, Rana catesbeiana. This peptide is part of a larger family of antimicrobial peptides derived from various amphibian species, known for their potent antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi. The primary structure of Ranatuerin-1 consists of 25 amino acids, with a sequence that includes notable features such as an alpha-helical region and a cyclic heptapeptide structure. The unique arrangement of its amino acids contributes to its biological activity and stability in various environments .

- Disulfide Bond Formation: The presence of cysteine residues in the peptide allows for the formation of disulfide bonds, which stabilize its three-dimensional structure. This structural integrity is vital for its interaction with microbial membranes.

- Hydrophobic Interactions: The peptide exhibits significant hydrophobicity, which facilitates its insertion into lipid membranes of target cells, leading to membrane disruption and cell lysis.

- Ion Interactions: The positively charged residues in Ranatuerin-1 interact with negatively charged components of microbial membranes, enhancing its antimicrobial efficacy .

Ranatuerin-1 demonstrates significant biological activity, particularly as an antimicrobial agent. Its efficacy is characterized by:

- Antimicrobial Properties: Ranatuerin-1 exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimal inhibitory concentration (MIC) values vary depending on the strain but typically range from 5 to 40 µM .

- Cytotoxicity: While effective against pathogens, modifications to the peptide can alter its hemolytic activity (the ability to lyse red blood cells). For instance, certain substitutions can enhance antimicrobial potency while minimizing cytotoxic effects .

The synthesis of Ranatuerin-1 can be achieved through various methods:

- Solid-Phase Peptide Synthesis: This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. After synthesis, the peptide is cleaved from the support and deprotected to yield the final product.

- Chemical Modifications: Post-synthetic modifications can enhance stability and potency. For example, substitutions at specific amino acid positions have been shown to improve antimicrobial activity without significantly increasing cytotoxicity .

Ranatuerin-1 has potential applications in various fields:

- Pharmaceutical Development: Due to its antimicrobial properties, it is being explored as a lead compound for developing new antibiotics, especially in light of rising antibiotic resistance.

- Agricultural Uses: Its efficacy against plant pathogens suggests potential applications in agricultural biopesticides.

- Cosmetic Industry: Given its antimicrobial properties, it may be used in formulations aimed at preventing infections or preserving products .

Ranatuerin-1 belongs to a broader family of amphibian-derived antimicrobial peptides. Some similar compounds include:

Uniqueness of Ranatuerin-1

Ranatuerin-1 is distinguished by its specific amino acid composition and structural features that contribute to its unique mechanism of action. Its combination of hydrophobic regions and charged residues allows it to effectively disrupt microbial membranes while maintaining lower cytotoxicity compared to other peptides in its class. Additionally, modifications at key positions can enhance its therapeutic potential without compromising safety profiles .

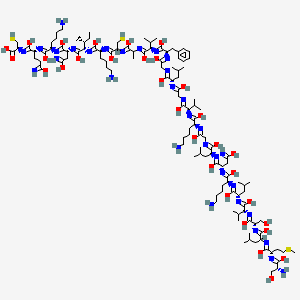

Ranatuerin-1 represents a 25-residue antimicrobial peptide with the established primary structure: SMLSVLKNLGKVGLGFVACKINKQC [1] [2]. The peptide was first isolated from the skin secretions of the American bullfrog, Rana catesbeiana, and exhibits a molecular weight of 2651.3 grams per mole with the molecular formula C₁₁₇H₂₀₄N₃₂O₃₁S₃ [3]. The primary sequence demonstrates characteristic features of antimicrobial peptides, including a balanced distribution of hydrophobic and cationic residues that contribute to its amphipathic nature [1].

The amino acid composition analysis reveals strategic placement of functional residues throughout the sequence [1]. The peptide contains four lysine residues at positions 7, 11, 20, and 23, which provide the positive charges essential for interaction with negatively charged bacterial membranes [4]. Hydrophobic residues including leucine, valine, and phenylalanine are distributed throughout the sequence, contributing to membrane penetration capabilities [1]. Two cysteine residues at positions 19 and 25 form the critical disulfide bridge that stabilizes the peptide structure [4] [1].

| Position | Amino Acid | Chemical Classification | Hydrophobicity | Charge at pH 7 |

|---|---|---|---|---|

| 1-5 | SMLSV | Polar/Hydrophobic | Mixed | Neutral |

| 6-10 | LKNLG | Basic/Hydrophobic | Mixed | Positive (K7) |

| 11-15 | KVGLG | Basic/Small | Mixed | Positive (K11) |

| 16-20 | FVACK | Aromatic/Basic | Mixed | Positive (K20) |

| 21-25 | INKQC | Polar/Basic | Hydrophilic | Positive (K23) |

The sequence exhibits an overall net positive charge of +4 at physiological pH, which is typical for antimicrobial peptides and facilitates initial electrostatic interactions with bacterial cell surfaces [5]. The hydrophobic residues constitute approximately 48% of the total sequence, while cationic residues represent 16%, creating the amphipathic character necessary for membrane disruption [1].

Secondary Structure Features: Helical Domains and Disulfide Bridge Configuration

Ranatuerin-1 displays a complex secondary structure comprising three distinct domains: an alpha-helical region, a beta-sheet domain, and a disulfide-bridged cyclic heptapeptide [4] [6]. The predicted conformation includes an alpha-helix spanning residues 1-8, a beta-sheet structure encompassing residues 11-16, and a beta-turn region within residues 20-25 [4].

The alpha-helical domain (SMLSVLKN) forms the amino-terminal region and demonstrates significant alpha-helical character in membrane-mimetic environments [4]. Circular dichroism studies conducted in 50% trifluoroethanol confirm substantial alpha-helical content, with the peptide showing characteristic negative peaks at 222 nanometers and 208 nanometers [4]. This helical domain is crucial for membrane interaction and contributes to the peptide's ability to insert into lipid bilayers [4].

The beta-sheet domain (KVGLGF) represents the central region of the peptide and adopts a beta-lamellar structure that plays a key role in antimicrobial activity [6]. Structural studies indicate that substitution of lysine residues for glycine residues at positions 10, 13, and 15 significantly decreases antibacterial activity, confirming the functional importance of this beta-lamellar structure [6] [5].

The cyclic heptapeptide domain, commonly referred to as the "Rana box," is formed by the disulfide bridge between cysteine residues at positions 19 and 25 (CKINKQC) [1] [7]. This intramolecular disulfide bridge creates a seven-membered ring structure that provides structural stability and is conserved among various antimicrobial peptide families from ranid frogs [1] [7]. The disulfide bridge configuration is essential for maintaining the peptide's three-dimensional structure and biological activity [4].

| Domain | Residue Range | Structure Type | Functional Role |

|---|---|---|---|

| Alpha-helical | 1-8 | Alpha-helix | Membrane interaction |

| Beta-sheet | 11-16 | Beta-lamellar | Antimicrobial activity |

| Rana box | 19-25 | Cyclic heptapeptide | Structural stability |

The secondary structure adopts different conformations depending on the environment, with the peptide lacking defined secondary structure in aqueous solution but forming amphipathic alpha-helical structures when interacting with lipid membranes [8] [7]. This conformational flexibility is critical for the peptide's mechanism of action and membrane disruption capabilities [8].

Tertiary Structure Modeling Through Spectroscopic Methods

Tertiary structure determination of Ranatuerin-1 has been approached through various spectroscopic methods, particularly circular dichroism spectroscopy and nuclear magnetic resonance techniques [9] [7]. The three-dimensional structure modeling reveals a compact peptide with well-defined spatial relationships between functional domains [9].

Circular dichroism spectroscopy has been extensively employed to characterize the tertiary structure of Ranatuerin-1 in different environments [8] [7]. In membrane-mimetic conditions using 50% trifluoroethanol, the peptide exhibits a helical content of approximately 50-60%, indicating substantial alpha-helical character [8] [7]. The circular dichroism spectra show characteristic alpha-helical signatures with negative ellipticity at 222 nanometers and 208 nanometers, confirming the formation of stable helical structures [8].

Nuclear magnetic resonance spectroscopy provides detailed insights into the three-dimensional structure of Ranatuerin-1 and related peptides [9] [7]. Proton nuclear magnetic resonance studies reveal specific chemical shift patterns and nuclear Overhauser effect correlations that define the spatial arrangement of amino acid residues [9]. The nuclear magnetic resonance data confirm the presence of the disulfide-bridged cyclic domain and provide evidence for the helix-turn-helix motif characteristic of the ranatuerin family [9].

Molecular modeling approaches complement spectroscopic data to generate comprehensive three-dimensional structural models [9]. These models incorporate distance and angular relationships derived from nuclear magnetic resonance experiments and are refined using molecular dynamics simulations [9]. The resulting structures demonstrate the amphipathic nature of the peptide, with hydrophobic residues clustering on one face of the alpha-helix and hydrophilic residues on the opposite face [9].

| Spectroscopic Method | Structural Information | Key Findings |

|---|---|---|

| Circular Dichroism | Secondary structure content | 50-60% alpha-helical in membrane environments |

| Nuclear Magnetic Resonance | Three-dimensional structure | Helix-turn-helix motif, disulfide bridge confirmation |

| Molecular Modeling | Tertiary structure | Amphipathic arrangement, membrane interaction sites |

The tertiary structure modeling reveals that the disulfide bridge constrains the carboxy-terminal region, creating a stable cyclic domain that influences the overall peptide conformation [7]. This structural constraint is essential for maintaining the peptide's biological activity and contributes to its resistance to proteolytic degradation [7].

Comparative Structural Analysis With Other Ranatuerin Family Members

Comparative structural analysis of Ranatuerin-1 with other family members reveals both conserved features and species-specific variations [10] [11] [12]. The ranatuerin family comprises multiple peptides isolated from various ranid frog species, each displaying unique structural characteristics while maintaining core functional domains [12] [13].

Ranatuerin-1C, isolated from Rana clamitans, shares 96% sequence identity with Ranatuerin-1, differing only in the substitution of phenylalanine with leucine at position 16 [1] [5]. This minor variation results in slightly different helical content (45-55%) compared to Ranatuerin-1 (50-60%), demonstrating how single amino acid changes can influence secondary structure formation [5]. Both peptides maintain the same disulfide bridge configuration and overall structural architecture [5].

Ranatuerin-1T from Rana temporaria represents a longer variant with 33 amino acid residues, exhibiting the sequence GLLSGLKKVGKHVAKNVAVSLMDSLKCKISGDC [14] [15]. This extended peptide displays reduced helical content (36%) compared to Ranatuerin-1, attributed to the additional amino-terminal and carboxy-terminal residues that influence overall conformation [5]. The disulfide bridge pattern remains conserved, maintaining the characteristic heptapeptide ring structure [14].

The ranatuerin-2 subfamily presents distinct structural variations while preserving the core disulfide-bridged domain [10] [11]. Ranatuerin-2AUa from Rana aurora aurora contains 32 residues with the sequence GILSSFKGVAKGVAKNLAGKLLDELKCKITGC and exhibits 53% helical content [5]. The primary structural differences include extended amino-terminal regions and variations in the central beta-sheet domain [11].

| Family Member | Source Species | Length | Sequence Identity to Ranatuerin-1 | Helical Content |

|---|---|---|---|---|

| Ranatuerin-1 | Rana catesbeiana | 25 | 100% | 50-60% |

| Ranatuerin-1C | Rana clamitans | 25 | 96% | 45-55% |

| Ranatuerin-1T | Rana temporaria | 33 | 52% | 36% |

| Ranatuerin-2AUa | Rana aurora aurora | 32 | 41% | 53% |

| Ranatuerin-2CSa | Rana cascadae | 32 | 44% | 47% |

Structural conservation analysis reveals that the disulfide bridge configuration remains the most conserved feature across all family members, with the heptapeptide ring structure preserved in most variants [12] [13]. The amino-terminal helical domain shows moderate conservation, while the central beta-sheet region exhibits the greatest sequence variation among family members [11] [12].

The biosynthesis of Ranatuerin-1 follows the canonical pathway established for antimicrobial peptides from ranid frogs, involving the production of larger precursor proteins that undergo sequential processing to yield the mature bioactive peptide [1] [2]. The precursor organization reflects a highly conserved structural architecture that has been maintained across anuran lineages for approximately 150 million years [2].

The Ranatuerin-1 precursor protein exhibits a characteristic four-domain organization typical of ranid antimicrobial peptides [1] [3]. The N-terminal signal peptide consists of 22 amino acid residues and serves as the endoplasmic reticulum targeting sequence [2] [4]. This hydrophobic signal sequence demonstrates remarkable conservation across anuran species, reflecting its critical role in directing the nascent polypeptide to the secretory pathway [4]. Following the signal peptide, an acidic spacer peptide or propiece of 23-25 residues provides the necessary molecular environment for proper protein folding and processing regulation [1] [2].

The mature Ranatuerin-1 peptide domain, typically comprising 25-28 amino acid residues, represents the hypervariable region responsible for antimicrobial activity [5] [2]. This domain exhibits extensive sequence diversity among species, contrasting sharply with the highly conserved preproregion [2]. The C-terminal region contains processing signals including the characteristic convertase recognition site (Lys-Arg or Arg-Arg) and a glycine residue that serves as the amidation donor [1] [2].

Post-translational modifications play crucial roles in generating the mature, bioactive Ranatuerin-1 peptide [6]. The initial modification involves signal peptide cleavage by signal peptidase within the endoplasmic reticulum [2]. Subsequently, prohormone convertases PC1 and PC2 recognize the Lys-Arg or Arg-Arg processing sites to liberate the mature peptide from the precursor [1] [2]. C-terminal amidation, catalyzed by peptidylglycine α-amidating monooxygenase, converts the terminal glycine residue to an amide group, significantly enhancing antimicrobial activity and peptide stability [7].

Many Ranatuerin-1 peptides contain the characteristic "rana box" - a disulfide-bridged cyclic domain at the C-terminus formed by intramolecular cysteine bonding [5] [8]. This modification provides structural constraint and protease resistance, contributing to the peptide's stability in the cutaneous environment [8]. Protein disulfide isomerases facilitate proper disulfide bond formation within the rana box domain [8].

[Table showing precursor protein organization data]

Gene Structure and Exon-Intron Organization

The genetic architecture of Ranatuerin-1 encoding genes reveals a conserved structural framework that has been maintained throughout anuran evolution while accommodating the generation of peptide diversity [9] [10]. Genomic analysis demonstrates that antimicrobial peptide genes, including those encoding Ranatuerin-1, exhibit considerable diversity in size and exon number, ranging from 1.6 to 15 kilobase pairs with one to four exons [9].

The typical gene structure follows a two-exon organization interrupted by a single intron [11] [10]. The first exon encodes the signal peptide and the initial portion of the acidic propiece, typically spanning 66-69 nucleotides [11]. This exon demonstrates high conservation across anuran species, reflecting the functional constraint on proper protein targeting and initial processing [11]. The intervening intron, ranging from 137-200 nucleotides, contains regulatory sequences critical for transcriptional control [10] [11].

The second exon encompasses the remainder of the propiece, the entire mature peptide coding sequence, and processing signals [11] [10]. This exon typically spans 72-84 nucleotides and exhibits the greatest sequence variability, corresponding to the hypervariable nature of the mature antimicrobial peptide domain [10]. In some genes, additional exons may be present, contributing to processing signals or regulatory elements [9].

The intron-exon boundaries demonstrate remarkable conservation, with splice sites maintaining canonical GT-AG dinucleotides [10]. The intronic sequences contain regulatory elements including enhancers, silencers, and tissue-specific expression determinants [10]. These regulatory sequences enable the precise spatial and temporal control of Ranatuerin-1 expression in cutaneous glandular tissues [10].

Alternative splicing events have been documented in some antimicrobial peptide genes, leading to both precursor and mature peptide sequence diversity [9] [12]. This mechanism provides an additional layer of diversification beyond simple gene duplication, enabling the generation of multiple peptide variants from a single genomic locus [12].

[Table showing gene structure and exon-intron organization data]

Transcriptional Regulation in Cutaneous Glandular Tissues

The transcriptional regulation of Ranatuerin-1 in cutaneous glandular tissues represents a sophisticated control system that coordinates antimicrobial peptide production with physiological demands and environmental challenges [13] [4]. Multiple regulatory mechanisms ensure appropriate expression levels while maintaining responsiveness to pathogenic threats and stress conditions [4].

Norepinephrine-mediated regulation constitutes a primary control mechanism for Ranatuerin-1 expression [13] [14]. α-adrenergic receptor activation by norepinephrine or related catecholamines triggers rapid upregulation of antimicrobial peptide transcription, often resulting in 3-5 fold increases in transcript levels [13]. This mechanism enables rapid mobilization of chemical defenses in response to perceived threats or stress conditions [14].

Corticosteroid regulation provides another important layer of transcriptional control [13]. Treatment with methylprednisolone demonstrates significant effects on Ranatuerin-1 expression, with the most notable increases occurring after 24-40 days of treatment [13]. This glucocorticoid-mediated regulation suggests integration of antimicrobial peptide production with broader stress response pathways and immune system modulation [13].

Environmental stress conditions profoundly influence Ranatuerin-1 transcription through multiple pathways [14]. Dehydration stress increases expression in both dorsal and ventral skin tissues [14]. Anoxic conditions specifically upregulate transcript levels in ventral skin, while freezing stress produces complex, tissue-specific responses [14]. These stress-responsive mechanisms reflect the ecological pressures faced by amphibians and the critical role of cutaneous antimicrobial peptides in survival [14].

Tissue-specific expression patterns reveal sophisticated spatial regulation of Ranatuerin-1 transcription [14] [4]. Dorsal skin demonstrates 9.8-fold higher expression levels compared to ventral skin under control conditions [14]. This differential expression correlates with the greater density of granular glands in dorsal versus ventral skin regions and reflects the enhanced exposure risk of dorsal surfaces [14].

Developmental regulation coordinates Ranatuerin-1 expression with metamorphic processes [14] [9]. Transcript levels increase significantly during later stages of tadpole development, corresponding with the transition to terrestrial life and the associated increase in pathogen exposure risk [14]. Thyroid hormone-dependent pathways likely mediate these developmental changes in expression [15].

[Table showing transcriptional regulation data]

Evolutionary Conservation Across Anuran Lineages

The evolutionary conservation of Ranatuerin-1 across anuran lineages reveals a complex pattern of selective pressure that maintains essential functional domains while permitting extensive diversification of antimicrobial spectra [2] [10]. This conservation pattern reflects approximately 150 million years of evolution since the divergence of major anuran families [2].

At the family level within Ranidae, Ranatuerin-1 genes demonstrate remarkable conservation of the preproregion while exhibiting hypervariability in the mature peptide domain [2] [1]. The signal peptide and acidic propiece regions show greater than 90% sequence identity across ranid species, indicating strong functional constraint on protein targeting and processing mechanisms [2]. In contrast, the mature peptide regions display extensive sequence variation, with some species showing less than 50% identity despite maintaining similar secondary structure and antimicrobial function [2].

The gene structure organization shows striking conservation across anuran lineages, with the two-exon structure separated by a single intron being maintained in most antimicrobial peptide genes [11] [10]. This architectural conservation suggests that the intron-exon organization provides optimal regulatory control and processing efficiency [10]. However, some lineages have evolved additional exons or alternative splicing patterns, indicating ongoing evolutionary innovation within the conserved framework [9].

Phylogenetic analysis reveals that Ranatuerin-1 genes have undergone repeated duplication events followed by rapid sequence divergence [2] [16]. This pattern, termed "birth-and-death evolution," enables the generation of extensive antimicrobial peptide arsenals within individual species while maintaining the core biosynthetic machinery [2]. Each duplication event provides raw material for functional diversification without compromising existing antimicrobial capabilities [16].

The evolutionary strategy employed by anurans appears to involve targeted hypermutation of the mature peptide domain, possibly mediated by specialized DNA polymerases similar to Escherichia coli Pol V [2]. This mechanism enables rapid generation of sequence diversity specifically within the functionally critical antimicrobial domain while preserving the essential structural framework [2].

Positive selection analysis demonstrates that the mature peptide regions of Ranatuerin-1 genes experience strong diversifying selection, with nonsynonymous substitution rates significantly exceeding synonymous rates [10]. This pattern indicates that amino acid changes in the mature peptide provide adaptive advantages, likely through enhanced antimicrobial activity against specific pathogens or broader spectrum activity [10].

Balancing selection mechanisms maintain multiple allelic lineages within populations, suggesting that genetic diversity at Ranatuerin-1 loci provides adaptive advantages under varying pathogenic pressures [10]. The fluctuating nature of this selection indicates that optimal allelic composition may vary temporally in response to changing microbial threats [10].

[Table showing evolutionary conservation data]

XLogP3

Sequence

Dates

Explore Compound Types